

The discovery and development of TRV055

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Compound of Interest

Compound Name: TRV055

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An In-depth Technical Guide to the Discovery and Development of **TRV055**

Introduction

TRV055, also known as TRV120055, is a synthetic peptide and a G protein-biased agonist of the angiotensin II type 1 receptor (AT1R).[1] It was developed to selectively activate the Gαq protein signaling pathway downstream of the AT1R, with minimal recruitment of β-arrestin. This biased agonism offers a novel therapeutic approach to modulate the physiological effects of the renin-angiotensin system, particularly in the context of fibrotic diseases. This document provides a comprehensive overview of the discovery, mechanism of action, and development of **TRV055**, intended for researchers and professionals in drug development.

Discovery and Rationale

The discovery of **TRV055** is rooted in the concept of biased agonism at G protein-coupled receptors (GPCRs). The AT1R, a classical GPCR, is the primary receptor for the octapeptide hormone angiotensin II (Ang II). Canonical AT1R signaling involves the activation of both G proteins (primarily Gαq) and β-arrestins. While G protein signaling mediates many of the well-known effects of Ang II on blood pressure and fluid balance, β-arrestin pathways are involved in receptor desensitization, internalization, and can also initiate their own signaling cascades.

The rationale for developing a Gq-biased AT1R agonist like **TRV055** stems from the hypothesis that selective activation of G protein-mediated pathways, while avoiding β-arrestin signaling, could elicit specific, desired therapeutic effects. For instance, in certain pathological conditions like fibrosis, the Gαq-mediated pathways are thought to play a significant role. **TRV055** and its

analogue TRV056 were designed as "gain-of-function" ligands with a greater allosteric coupling to Gq than the endogenous ligand Ang II, while maintaining similar coupling to β -arrestin.[2]

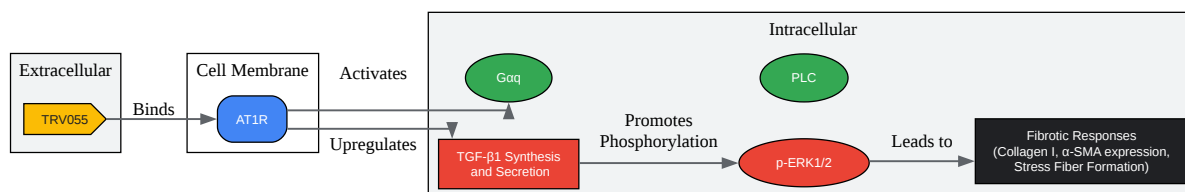
Mechanism of Action

TRV055 functions as a G protein-biased agonist at the AT1R.[3][4] Upon binding to the receptor, it preferentially stabilizes a conformation that favors coupling to and activation of the G α q protein. This leads to the initiation of downstream signaling cascades mediated by G α q. In contrast to the balanced activation by Ang II, **TRV055** is a "loss-of-function" ligand concerning β -arrestin-mediated pathways, showing significantly impaired recruitment of β -arrestin compared to Ang II.[2] Structural studies suggest that Gq-biased ligands like **TRV055** induce a less-pronounced outward movement of the transmembrane helix 6 (TM6) of the receptor compared to β -arrestin-biased ligands.[5]

The selective activation of G α q by **TRV055** triggers intracellular signaling pathways, including the upregulation of transforming growth factor-beta 1 (TGF- β 1) and the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2).[1] This targeted engagement of specific signaling pathways is the core of its mechanism of action and therapeutic potential.

Signaling Pathway

The signaling pathway initiated by **TRV055** binding to the AT1R is depicted below. It highlights the biased activation of the G α q pathway, leading to downstream fibrotic responses.



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TRV055 Gq-Biased Signaling Pathway

Preclinical Development and Key Experiments

The preclinical development of **TRV055** has focused on characterizing its effects in cellular models of fibrosis. Key findings from these studies are summarized below.

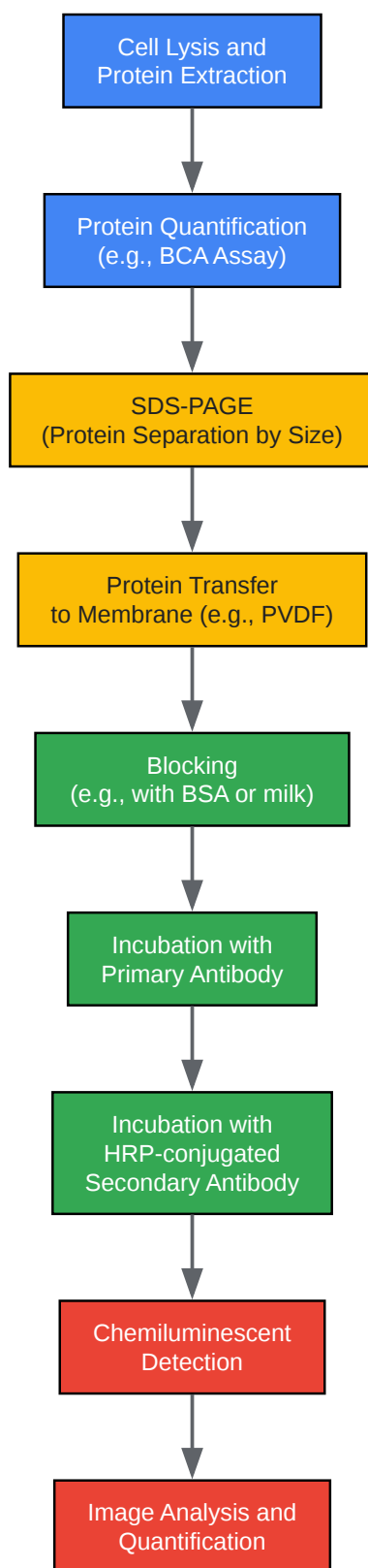
Quantitative Data

Parameter	Ligand	Value	Cell Type/System	Reference
Allosteric Coupling to Gq	TRV055	>10-fold greater than Ang II	-	[2]
Allosteric Coupling to β -arrestin	TRV055	Similar to Ang II	-	[2]
Concentration for Fibroblast Proliferation	TRV055	200 nM (24 h)	Human cardiac fibroblasts	[1]
Concentration for Collagen I and α -SMA Upregulation	TRV055	200 nM (24 h)	Human cardiac fibroblasts	[1]
Concentration for Stress Fiber Formation	TRV055	200 nM (24 h)	Human cardiac fibroblasts	[1]
Concentration for TGF- β 1 Upregulation	TRV055	200 nM (24 h)	Human cardiac fibroblasts	[1]
Concentration for ERK1/2 Phosphorylation	TRV055	200 nM (30 min)	Human cardiac fibroblasts	[1]
Concentration for Collagen Secretion	TRV055	1 μ M	Adult rat myofibroblasts	[1]

Experimental Protocols

- **Human Cardiac Fibroblasts:** Primary human cardiac fibroblasts are cultured in appropriate media. For experiments, cells are serum-starved and then treated with **TRV055** (e.g., 200 nM) for specified durations (e.g., 30 minutes for phosphorylation studies, 24 hours for protein expression studies).[\[1\]](#)
- **Adult Rat Myofibroblasts:** Myofibroblasts are isolated from adult rat hearts and cultured. For collagen secretion assays, cells are treated with **TRV055** (e.g., 1 μ M).[\[1\]](#)

A standard Western blotting protocol is used to assess the expression of proteins such as collagen I and α -SMA, and the phosphorylation of ERK1/2.



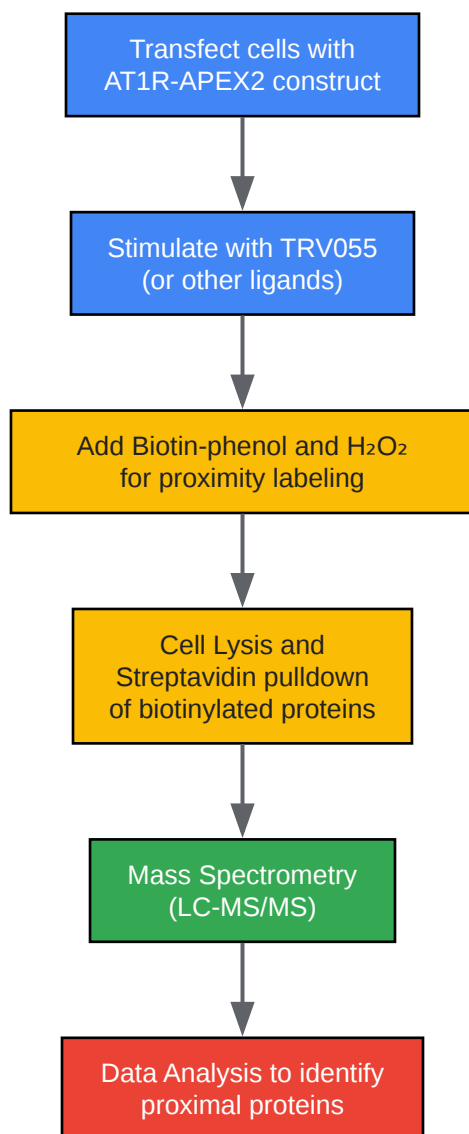
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Western Blotting Experimental Workflow

Immunofluorescence staining is employed to visualize the formation of stress fibers.

- Cell Seeding and Treatment: Cells are grown on coverslips and treated with **TRV055**.
- Fixation and Permeabilization: Cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100).
- Staining: F-actin is stained with fluorescently labeled phalloidin to visualize stress fibers. Nuclei are counterstained (e.g., with DAPI).
- Imaging: Images are acquired using a fluorescence microscope.

To identify proteins in close proximity to the AT1R upon ligand stimulation, an engineered peroxidase (APEX2) is fused to the receptor.[6]



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Proximity Labeling Experimental Workflow

Future Directions

The development of **TRV055** and other biased agonists represents a significant advancement in GPCR pharmacology. Future research will likely focus on:

- In vivo efficacy: Evaluating the therapeutic potential of **TRV055** in animal models of fibrosis and other relevant diseases.

- Pharmacokinetics and safety: Characterizing the absorption, distribution, metabolism, excretion, and toxicity profile of **TRV055**.
- Clinical translation: If preclinical data are promising, advancing **TRV055** into clinical trials for human diseases.
- Further structural and mechanistic studies: Gaining a more detailed understanding of how **TRV055** and other biased ligands stabilize specific receptor conformations to fine-tune downstream signaling.

Conclusion

TRV055 is a Gq-biased agonist of the AT1R that selectively activates G protein-mediated signaling pathways. Its discovery and preclinical characterization have provided valuable insights into the principles of biased agonism and its potential for therapeutic intervention. By preferentially modulating the G α q pathway, **TRV055** offers a promising strategy for targeting diseases where this pathway is pathologically activated, such as in fibrosis. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in this exciting area of pharmacology.

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